![molecular formula C22H31N3O7S B2804102 N1-cycloheptyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-60-2](/img/structure/B2804102.png)
N1-cycloheptyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a cycloheptyl group, an oxazinan ring, and a dihydrobenzo[b][1,4]dioxin moiety. These functional groups could potentially impart interesting chemical and physical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the oxazinan ring and the dihydrobenzo[b][1,4]dioxin moiety could potentially result in interesting structural features .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxazinan ring could potentially undergo ring-opening reactions . The dihydrobenzo[b][1,4]dioxin moiety could also participate in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could impact its solubility in various solvents .Applications De Recherche Scientifique
Enzyme Inhibition and Anticancer Potential
- Research into isatin 1,2,3-triazoles, structurally related to the compound due to the presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety, identified potent inhibitors against caspase-3, an enzyme relevant to apoptosis. This suggests potential research avenues in developing anticancer agents (Yang Jiang & Trond Vidar Hansen, 2011).
Antioxidant and Antimicrobial Activities
- A study on sulfonamides incorporating a benzodioxane and acetamide moiety, similar to the query compound, found significant enzyme inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase. The research indicates potential applications in addressing metabolic disorders and Alzheimer's disease (M. Abbasi et al., 2019).
Synthesis and Chemical Properties
- Investigations into the synthesis of compounds featuring a 2,3-dihydrobenzo[1,4]dioxin moiety, akin to the core structure of the query compound, have expanded knowledge on chemical reactions and potential applications in drug development and material science (B. Gabriele et al., 2006).
Computational and Molecular Docking Studies
- A computational study on Uracil-5-Tertiary Sulfonamides, sharing a structural resemblance in the use of sulfonyl groups and heterocyclic components, emphasized the importance of such compounds in drug design, particularly for their pharmacokinetic properties and potential as antimalarial agents (G. Gaurav & K. R. Krishna, 2021).
Potential Antioxidant Activity
- The evaluation of cyclic dipeptidyl ureas, which could be considered conceptually related to the query compound due to the involvement of urea linkages and cyclic structures, for antioxidant activity. This research underscores the broader potential of these compounds in therapeutic applications, particularly concerning oxidative stress (Guadalupe Firpo et al., 2019).
Orientations Futures
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research could explore the synthesis, properties, and potential applications of this and similar compounds .
Mécanisme D'action
Target of Action
CCG-33331, also known as CCG-1423, primarily targets the RhoA transcriptional signaling pathway . This pathway involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) .
Mode of Action
CCG-33331 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V .
Biochemical Pathways
The Rho/SRF pathway is the primary biochemical pathway affected by CCG-33331 . This pathway is involved in various cellular functions, including cell adhesion, migration, invasion, extravasation, survival, and proliferation . Inhibition of this pathway by CCG-33331 could serve as a useful biological probe and potential cancer therapeutic agent .
Result of Action
CCG-33331 has been shown to inhibit the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line . Furthermore, it inhibits Rho-dependent invasion by PC-3 prostate cancer cells . On a molecular level, CCG-33331 inhibits the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .
Propriétés
IUPAC Name |
N'-cycloheptyl-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O7S/c26-21(22(27)24-16-6-3-1-2-4-7-16)23-15-20-25(10-5-11-32-20)33(28,29)17-8-9-18-19(14-17)31-13-12-30-18/h8-9,14,16,20H,1-7,10-13,15H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHJESFQCGDHBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.